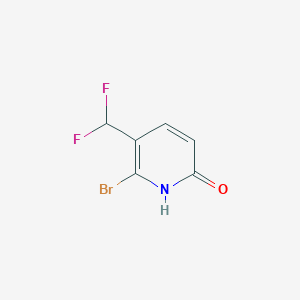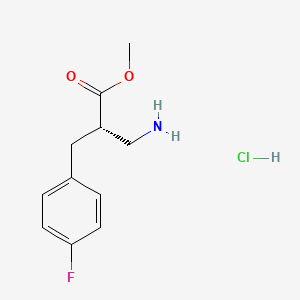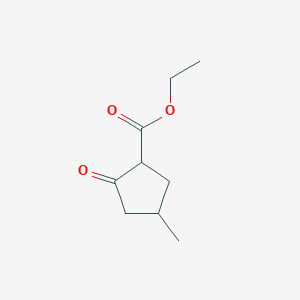
Ethyl 4-methyl-2-oxocyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and a methyl group attached to the cyclopentanone ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the reaction of 4-methylcyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the esterification of 4-methyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is also performed under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-2-oxocyclopentanecarboxylic acid.
Reduction: Formation of 4-methyl-2-hydroxycyclopentanecarboxylate.
Substitution: Formation of various substituted cyclopentanone derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-2-oxocyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is employed in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl 4-methyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methyl-2-oxocyclopentanecarboxylate can be compared with other similar compounds such as:
Methyl 2-oxocyclopentanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxocyclopentanecarboxylate: Lacks the methyl group on the cyclopentanone ring.
Methyl 2-oxocyclohexanecarboxylate: Contains a cyclohexanone ring instead of a cyclopentanone ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis.
Eigenschaften
CAS-Nummer |
58019-67-3 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
ethyl 4-methyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)7-4-6(2)5-8(7)10/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
FAXGJONUNBBOKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
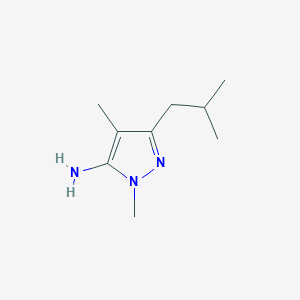
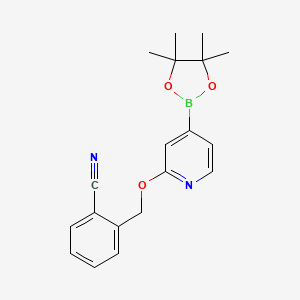
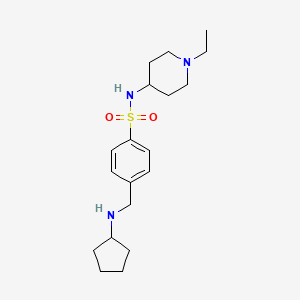

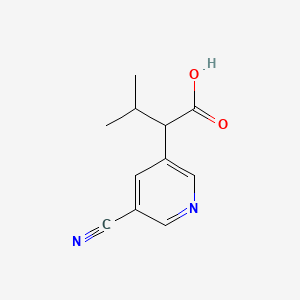
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)

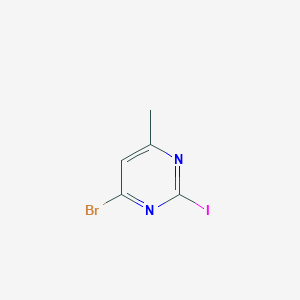
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
